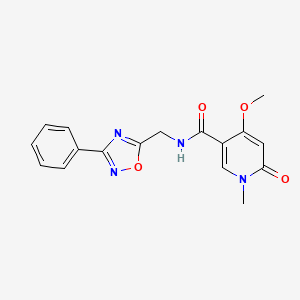![molecular formula C28H21BrClN3O4 B2632290 4-[3-(3-溴苯基)-5-(6-氯-2-氧代-4-苯基-1H-喹啉-3-基)-3,4-二氢吡唑-2-基]-4-氧代丁酸 CAS No. 392252-62-9](/img/no-structure.png)
4-[3-(3-溴苯基)-5-(6-氯-2-氧代-4-苯基-1H-喹啉-3-基)-3,4-二氢吡唑-2-基]-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a chloroquinolinyl group, a dihydropyrazolyl group, and a carboxylic acid group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might make it more soluble in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .科学研究应用
合成和分子转化
合成途径:Klásek 等人 (2003) 的一项研究展示了通过用乙基(三苯基膦亚烷基)乙酸酯处理 3-酰基-4-羟基-1H-喹啉-2-酮,然后溴化得到 3-溴衍生物,从而合成 4-烷基/芳基-5,6-二氢-2H-吡喃并[3,2-c]喹啉-2,5-二酮。这项研究为理解可能适用于目标化合物的合成路线提供了基础 (Klásek, Kořistek, Sedmera, & Halada, 2003).
分子重排:同样的研究还探索了这些溴代物的分子重排,以生成各种喹啉衍生物,突出了此类化合物的化学反应性和转化潜力,这可能与目标化合物相关。
潜在生物活性
抗菌活性:Hassanin 和 Ibrahim (2012) 对衍生自类似喹啉前体的 novel 4-羟基喹啉-2(1H)-酮和吡喃并[3,2-c]喹啉-2(1H)-酮的研究展示了体外抗菌活性。这表明具有喹啉核心的化合物可能具有抗菌特性,表明目标化合物在抗菌研究中具有可能的应用 (Hassanin & Ibrahim, 2012).
抗氧化效率:另一项研究集中于喹啉酮衍生物的合成及其在润滑脂中的抗氧化剂应用,展示了喹啉酮基化合物在材料科学中的多样化用途,并提出了评估类似化合物抗氧化特性的潜在研究应用 (Hussein, Ismail, & El-Adly, 2016).
作用机制
未来方向
The future directions for research on this compound would likely depend on its intended applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 3,4-dihydropyrazole intermediate, which is then coupled with the quinoline derivative to form the final product.", "Starting Materials": [ "3-bromophenylamine", "ethyl acetoacetate", "hydrazine hydrate", "6-chloro-2-oxo-4-phenylquinoline-3-carbaldehyde", "sodium acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "4-bromo-2-nitrophenol", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Synthesis of 3,4-dihydropyrazole intermediate:", "Step 1: 3-bromophenylamine is reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form 3-(3-bromophenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with sodium hydroxide to form 3-(3-bromophenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid.", "Step 3: The carboxylic acid is then coupled with 4-bromo-2-nitrophenol in the presence of triethylamine and N,N-dimethylformamide to form the corresponding ester.", "Step 4: The ester is then reduced with diethyl ether and sodium borohydride to form the 3,4-dihydropyrazole intermediate.", "Synthesis of final product:", "Step 1: 6-chloro-2-oxo-4-phenylquinoline-3-carbaldehyde is reacted with the 3,4-dihydropyrazole intermediate in the presence of acetic anhydride and acetic acid to form the corresponding imine.", "Step 2: The imine is then reduced with sodium borohydride to form the final product, 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid." ] } | |
CAS 编号 |
392252-62-9 |
产品名称 |
4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
分子式 |
C28H21BrClN3O4 |
分子量 |
578.85 |
IUPAC 名称 |
4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-18-8-4-7-17(13-18)23-15-22(32-33(23)24(34)11-12-25(35)36)27-26(16-5-2-1-3-6-16)20-14-19(30)9-10-21(20)31-28(27)37/h1-10,13-14,23H,11-12,15H2,(H,31,37)(H,35,36) |
InChI 键 |
YZUUKIRHGDUNMV-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





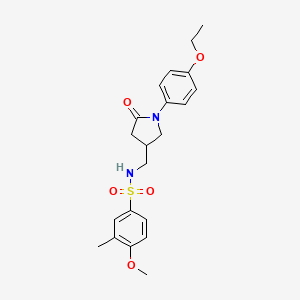
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)
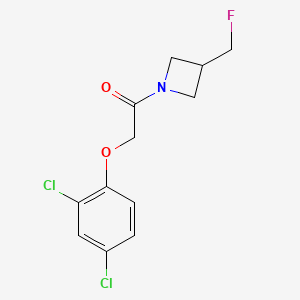

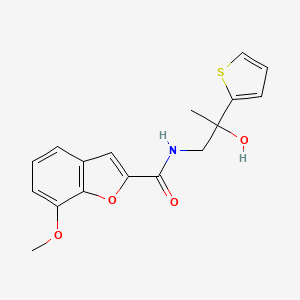
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2632214.png)
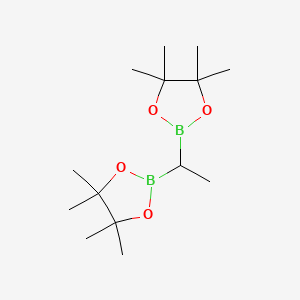
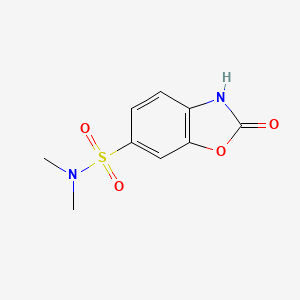
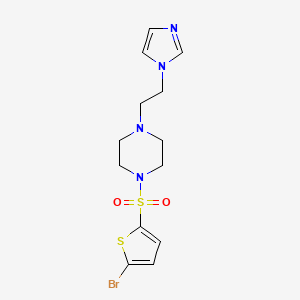
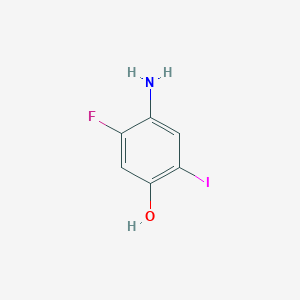
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)
